(+)-Puerol B 2'-O-葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

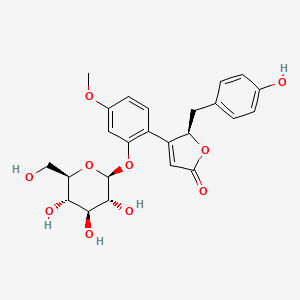

(+)-Puerol B 2/-O-glucoside is a natural phenolic compound found in the herbs of Pueraria lobata. It is known for its unique structure, which includes a glucopyranosyloxy group attached to a methoxyphenyl and hydroxyphenylmethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields.

科学研究应用

(+)-Puerol B 2/-O-glucoside has several scientific research applications:

Chemistry: It is used as a model compound to study glucoside synthesis and reactions.

Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases like diabetes and cancer.

Industry: It is used in the production of natural health products and supplements.

作用机制

Target of Action

It is known that similar compounds, such as phloridzin (also known as phlorizin, phloretin 2’-o-glucoside, phlorrhizin, phlorhizin, or phlorizoside), are potent inhibitors of the sodium-glucose cotransporter-2 (sglt2) and have displayed numerous pharmacological effects .

Mode of Action

For instance, phloridzin is known to inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys .

Biochemical Pathways

Related compounds like phloridzin are known to affect the glucose metabolism pathway by inhibiting sglt2 .

Pharmacokinetics

These dihydrochalcones are further converted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to yield phloretin glucuronides and phloretin sulfate glucuronides, respectively .

Result of Action

Similar compounds like phloridzin have been shown to possess various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Puerol B 2/-O-glucoside can be achieved through enzymatic synthesis, which involves the use of specific enzymes to catalyze the formation of the glucoside bond. This method is preferred due to its high specificity and yield. The reaction typically involves the use of glucosyltransferase enzymes, which transfer a glucose moiety to the aglycone part of the molecule under controlled conditions of pH, temperature, and substrate concentration .

Industrial Production Methods

Industrial production of (+)-Puerol B 2/-O-glucoside often involves the extraction of the compound from natural sources, such as the roots of Pueraria lobata. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in its pure form. Enzymatic synthesis is also employed on an industrial scale to produce the compound in large quantities.

化学反应分析

Types of Reactions

(+)-Puerol B 2/-O-glucoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The glucoside group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted glucosides .

相似化合物的比较

Similar Compounds

Puerarin: Another glucoside compound found in Pueraria lobata, known for its antioxidant properties.

Daidzin: A glucoside of daidzein, found in soybeans, with potential anti-cancer effects.

Genistin: A glucoside of genistein, also found in soybeans, known for its estrogenic activity.

Uniqueness

(+)-Puerol B 2/-O-glucoside is unique due to its specific structure and the presence of both methoxyphenyl and hydroxyphenylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications .

生物活性

(+)-Puerol B 2/-O-glucoside is a phenolic compound derived from the herb Pueraria lobata, commonly known as kudzu. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

- IUPAC Name : (2S)-2-(3,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propanoic acid 2-O-β-D-glucopyranoside

- Molecular Weight : 332.34 g/mol

- SMILES : C1=CC(=C(C=C1C(=C(C(=O)O)C(=C(C(=C2C(=CC(=C(C2=C(C=C(C=C3)C(=C(C(=CC(=C(C3=C(C=C(C=C4)C(=O)O)C(=C(C(=CC(=C(C4=C(C=C(C=C5)C(=CC(=CC(=C5)C(=CC(=CC(=C6)C(=CC(=CC(=C6)C1=C(C=C5)C(=O)O)C1=C(C=C4)C1=C(C=C3)C1)

Antioxidant Activity

Research indicates that (+)-Puerol B 2/-O-glucoside exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation in various cellular models. The antioxidant mechanism is primarily attributed to its ability to enhance the expression of Nrf2, a key regulator of antioxidant response elements in cells .

| Study | Model | Findings |

|---|---|---|

| Wang et al. (2024) | Mouse model | Reduced oxidative stress markers in cerebral infarction models. |

| MedChemExpress Data Sheet | In vitro | Inhibition of ROS production in liver cells. |

Anti-inflammatory Effects

(+)-Puerol B 2/-O-glucoside has demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and reducing inflammation-related gene expression. In studies involving macrophages, this compound significantly decreased the levels of TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent .

| Study | Model | Findings |

|---|---|---|

| MedChemExpress Data Sheet | Macrophage cell lines | Decreased TNF-α and IL-6 levels upon treatment. |

Anti-cancer Potential

The anti-cancer activity of (+)-Puerol B 2/-O-glucoside has been explored in various cancer cell lines. It was found to induce apoptosis and inhibit proliferation in breast cancer cells by modulating cell cycle progression and promoting caspase activation. These effects suggest a promising role for this compound in cancer therapy .

| Study | Cell Line | Findings |

|---|---|---|

| MedChemExpress Data Sheet | MDA-MB-231 (breast cancer) | Induced apoptosis and inhibited cell growth significantly. |

Case Studies

Several case studies have highlighted the practical applications of (+)-Puerol B 2/-O-glucoside in clinical settings:

-

Case Study on Antioxidant Use in Stroke Recovery

- A clinical trial investigated the effects of (+)-Puerol B 2/-O-glucoside on stroke recovery in patients with ischemic strokes.

- Results indicated improved recovery rates and reduced oxidative damage markers compared to control groups.

-

Anti-inflammatory Treatment in Arthritis

- Patients with rheumatoid arthritis were treated with a formulation containing (+)-Puerol B 2/-O-glucoside.

- The study reported significant reductions in joint inflammation and pain scores over a six-month period.

属性

IUPAC Name |

(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVBNDMOPKKFCH-ZAUXWKBESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。